molecular formula C16H27ClN2O3 B13163617 tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13163617
M. Wt: 330.8 g/mol
InChI Key: AKUMKAIVEXTDFF-UHFFFAOYSA-N
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Description

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C15H25ClN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a tert-butyl ester group, a chloropropanoyl group, and a dimethyl-substituted octahydropyrrolo[3,4-c]pyrrole core

Properties

Molecular Formula

C16H27ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

tert-butyl 2-(3-chloropropanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C16H27ClN2O3/c1-14(2,3)22-13(21)19-10-15(4)8-18(12(20)6-7-17)9-16(15,5)11-19/h6-11H2,1-5H3

InChI Key

AKUMKAIVEXTDFF-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole core. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The resulting pyrrole can then be further functionalized to introduce the chloropropanoyl and tert-butyl ester groups under specific reaction conditions.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques such as condensation, esterification, and halogenation reactions.

Chemical Reactions Analysis

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., iron(III) chloride, palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of specific enzymes or proteins, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. For example:

These compounds share a similar pyrrole core structure but differ in the nature and position of their substituents, which can influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and reactivity compared to other pyrrole derivatives.

Biological Activity

Tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound belonging to the pyrrole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H24ClN2O2
  • Molecular Weight : 300.82 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to tert-butyl derivatives exhibit significant anticancer properties. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study investigating related pyrrole compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting a potential therapeutic application in oncology.

Anti-inflammatory Effects

Pyrrole-based compounds have also been evaluated for their anti-inflammatory activities. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, a study reported that certain pyrrole derivatives significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting their potential as anti-inflammatory agents.

Neuroprotective Activity

There is emerging evidence that supports the neuroprotective effects of pyrrole derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. A specific investigation into related compounds revealed that they could reduce neuronal apoptosis and promote cell survival in models of neurodegeneration.

Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant anticancer activity in xenograft modelsIn vivo tumor growth inhibition assays
Study 2Showed reduction in pro-inflammatory cytokines in macrophagesLPS-induced inflammation model
Study 3Reported neuroprotective effects against oxidative stressNeuronal cell culture assays

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.
  • Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and upregulation of antioxidant enzymes.

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